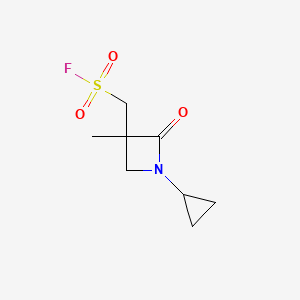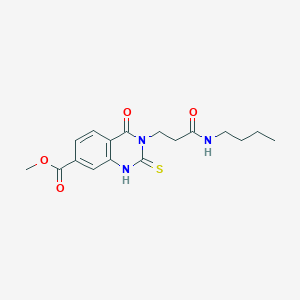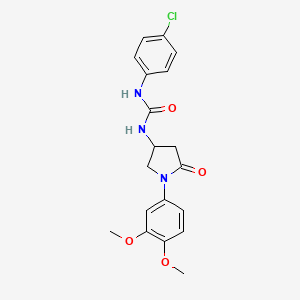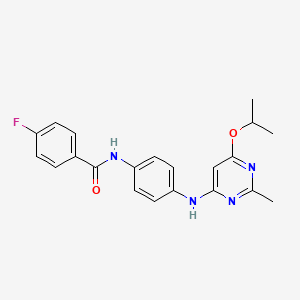![molecular formula C11H10N6O B2899827 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one CAS No. 1202977-88-5](/img/structure/B2899827.png)
6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a triazolo-triazine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Vas’kevich et al. (2010) investigated the regioselectivity of cyclization of related compounds, leading to the formation of 6-methyl-3-arylamino[1,2,4]-triazolo[4,3-b][1,2,4]triazin-7(1H)-ones. This research highlights the chemical pathways and reactions involved in synthesizing such compounds (Vas’kevich et al., 2010).
Antimicrobial Applications
- Tayade et al. (2016) conducted studies on the antimicrobial activities of newly synthesized derivatives of 6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one against various bacteria such as E. coli and S. aureus. These findings suggest potential applications in antimicrobial therapies (Tayade et al., 2016).
Antioxidant Properties
- A 2020 study by Novodvorskyi et al. explored the antioxidant properties of derivatives of this compound. This research provides insights into the potential use of these compounds in treating diseases associated with oxidative stress (Novodvorskyi et al., 2020).
Pharmacological Potential
- The study by El Massry et al. (2012) focused on the synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives as inhibitors targeting CYP1A1 activity. These compounds showed promise as potential anticancer drugs (El Massry et al., 2012).
Anticancer Applications
- Research by Dolzhenko et al. (2015) designed new fluorinated derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazines as potential anticancer agents. This study highlights the method of preparation and the antiproliferative activity of these compounds against lung and breast cancer cells (Dolzhenko et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class have been used as energetic materials , suggesting that they may interact with chemical or physical processes to release energy.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their insensitivity towards external stimuli and good detonation performance . This suggests that the compound may interact with its targets to release energy in a controlled manner.
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , which may impact their bioavailability.
Result of Action
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent detonation performance , suggesting that the compound may cause significant changes at the molecular and cellular level when it interacts with its targets.
Action Environment
Similar compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class are known for their excellent thermal stability , suggesting that they may be stable and effective in a wide range of environmental conditions.
Eigenschaften
IUPAC Name |
3-anilino-6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-7-9(18)13-11-15-14-10(17(11)16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIPTDWROQATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2NC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
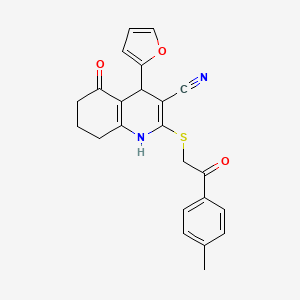
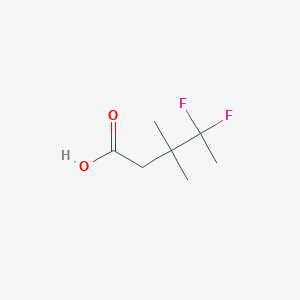
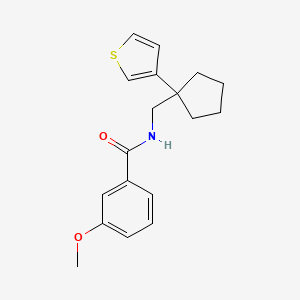
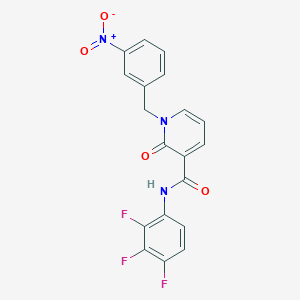
![1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2899754.png)

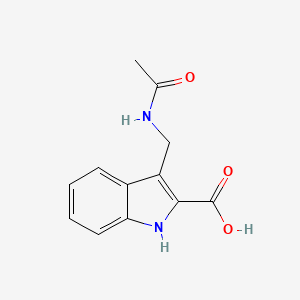

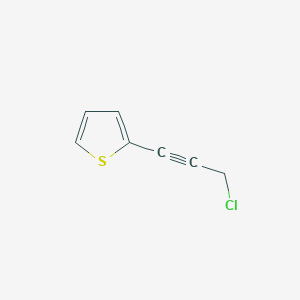
![(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2899761.png)
